molecular formula C6H7Cl2FN2 B151116 (2-Chloro-6-fluorophenyl)hydrazine hydrochloride CAS No. 529512-79-6

(2-Chloro-6-fluorophenyl)hydrazine hydrochloride

Cat. No. B151116
M. Wt: 197.03 g/mol
InChI Key: IMIGJFNGDJQHMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazine derivatives is a topic of interest due to their applications in various fields, including the development of energetic materials and pharmaceuticals. In the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, the condensation of picryl chloride with hydrazine hydrate is employed . Similarly, 4-chloro-2-fluorophenyl hydrazine is synthesized through diazotization and reduction reactions starting from 4-chloro-2-fluoroaniline, with a notable yield of 87.1% . An alternative synthesis using phase transfer catalysis has been reported, which yields 74% of the product .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be complex and is often determined using X-ray crystallography. For instance, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles have been elucidated, revealing the impact of minor substitutions on the crystal packing and the presence of intramolecular hydrogen bonds . The crystal structures of 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone and its inclusion compound with water have been investigated, showing the formation of dimers through hydrogen bonds .

Chemical Reactions Analysis

Hydrazine derivatives can participate in various chemical reactions, often leading to the formation of supramolecular structures. For example, 1-(2-chloronicotinoyl)-2-(nitrophenyl)hydrazines form hydrogen-bonded supramolecular structures in two and three dimensions, with polymorphism observed in one of the derivatives . The reductive cyclization of ethyl 2-diazo-2-(5-fluoro-2-halonicotinoyl)acetate with trialkylphosphine is another reaction that leads to the formation of fluorinated pyrido(2,3-c)pyridazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are crucial for their practical applications. The energetic properties of 1,2-bis(2,4,6-trinitrophenyl) hydrazine have been studied and theoretically computed, indicating superior performance compared to other energetic materials . The melting point of 4-chloro-2-fluorophenyl hydrazine is reported to be in the range of 59-60°C, with high purity of the product .

Scientific Research Applications

Monoamine Oxidase Inhibitors and Hypertension

Hydrazines have been identified as having antihypertensive effects in humans, primarily through their action as monoamine oxidase inhibitors. These effects are not directly correlated with their potency as inhibitors, suggesting other mechanisms may be involved in their blood pressure-lowering effects. Research into monoamine oxidase inhibitors indicates potential therapeutic applications in managing hypertension, although the specific roles and effectiveness of (2-Chloro-6-fluorophenyl)hydrazine hydrochloride within this context would require further investigation (Maxwell et al., 1960).

Analytical Control of Hydrazine-based Impurities

The analysis and control of hydrazine, hydrazides, and hydrazones as genotoxic impurities in pharmaceuticals highlight the critical role of these compounds in ensuring drug safety and efficacy. The wide range of analytical techniques employed for their detection and quantification underscores the importance of accurate and sensitive methods for managing such impurities, reflecting on the broader applications of hydrazines in scientific research and pharmaceutical quality control (Elder et al., 2011).

Carcinogenic Risk of Hydrazines

A comprehensive review of hydrazines' carcinogenic risks to humans emphasizes the need for careful consideration in their handling and application in research and industrial settings. This review covers several hydrazine derivatives and their exposure implications, providing a foundation for understanding the potential health risks associated with these compounds, including (2-Chloro-6-fluorophenyl)hydrazine hydrochloride (Tóth, 1994).

Environmental and Analytical Perspectives

Research into the environmental impact and analytical detection of hydrazines underscores the importance of monitoring these compounds due to their toxicity and potential for environmental contamination. Studies focusing on the development of sensors and analytical methodologies for hydrazine detection reflect ongoing efforts to mitigate these risks, ensuring safer use and handling of hydrazine compounds in various applications (Singh et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIGJFNGDJQHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorophenyl)hydrazine hydrochloride

CAS RN

529512-79-6
Record name Hydrazine, (2-chloro-6-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529512-79-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-chloro-6-fluorophenyl)hydrazine hydrochloride
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